

Spectroscopic Characterization of 2,3-O-Isopropylidene-D-ribonolactone: A Technical Guide

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Compound of Interest

Compound Name: 2,3-O-Isopropylidene-D-ribonolactone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,3-O-Isopropylidene-D-ribonolactone**, a key intermediate in carbohydrate chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with the experimental protocols for data acquisition.

Spectroscopic Data

The spectroscopic data for **2,3-O-Isopropylidene-D-ribonolactone** is crucial for its identification and characterization. The following tables summarize the key ^1H NMR, ^{13}C NMR, and IR spectral data.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for **2,3-O-Isopropylidene-D-ribonolactone**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
5.30	Triplet (t)	5.0	1H	OH
4.76	Singlet (s)	-	2H	H-2, H-3
4.60	Triplet (t)	2.1	1H	H-4
3.67-3.55	Multiplet (m)	-	2H	H-5a, H-5b
1.34	Singlet (s)	-	3H	CH ₃ (isopropylidene)
1.30	Singlet (s)	-	3H	CH ₃ (isopropylidene)
Solvent: DMSO- d ₆ , Spectrometer Frequency: 300 MHz[1]				

Table 2: ¹³C NMR Spectroscopic Data for **2,3-O-Isopropylidene-D-ribonolactone**

Chemical Shift (δ) ppm	Carbon Atom Assignment
174.3	C-1 (C=O, lactone)
111.6	C(CH ₃) ₂ (isopropylidene)
82.3	C-4
78.1	C-2 or C-3
75.0	C-3 or C-2
60.4	C-5
26.6	CH ₃ (isopropylidene)
25.1	CH ₃ (isopropylidene)
Solvent: DMSO-d ₆ , Spectrometer Frequency: 75 MHz ^[1]	

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for **2,3-O-Isopropylidene-D-ribonolactone**

Wavenumber (cm ⁻¹)	Functional Group Assignment
3469	O-H stretch
2991, 2952, 2932	C-H stretch (aliphatic)
1767	C=O stretch (γ -lactone)
1467	C-H bend (CH ₃)
1389, 1379	C-H bend (gem-dimethyl)
1224	C-O stretch
^[1]	

Experimental Protocols

The following protocols describe the general procedures for obtaining the NMR and IR spectra of **2,3-O-Isopropylidene-D-ribonolactone**.

Synthesis of 2,3-O-Isopropylidene-D-ribonolactone

The compound is synthesized from D-ribonolactone. In a typical procedure, D-ribonolactone is reacted with acetone in the presence of an acid catalyst.^[2] For example, D-ribonolactone (150 mg) can be treated with acetone (1.5 mL) and concentrated HCl (0.1 mL, 12 M) in a round-bottomed flask.^[2] The reaction is allowed to proceed at room temperature, followed by a workup procedure involving the addition of a solvent like dichloromethane and a base such as sodium bicarbonate to neutralize the acid.^[2] The resulting product, **2,3-O-Isopropylidene-D-ribonolactone**, can then be characterized without further purification.^[2]

NMR Spectroscopy

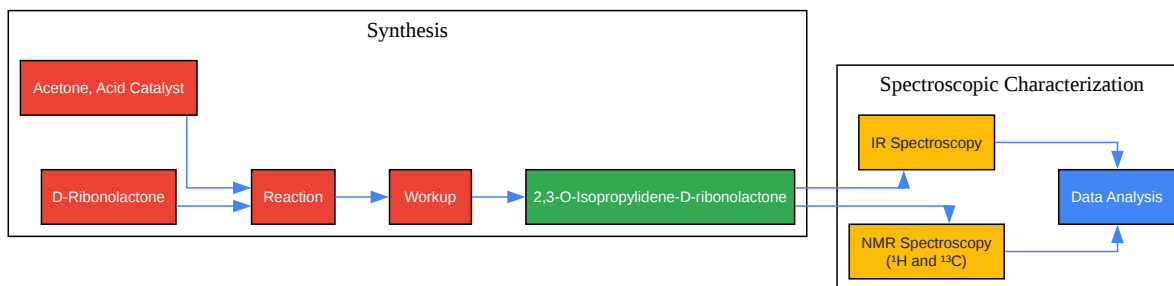
- **Sample Preparation:** A sample of **2,3-O-Isopropylidene-D-ribonolactone** is dissolved in an appropriate deuterated solvent, such as DMSO-d₆.
- **Data Acquisition:** ¹H and ¹³C NMR spectra are recorded on a 300 MHz (or higher) NMR spectrometer.
- **¹H NMR:** The proton NMR spectrum is acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms in the molecule.
- **¹³C NMR:** The carbon-13 NMR spectrum, often proton-decoupled, is obtained to identify the chemical shifts of the different carbon atoms.

Infrared (IR) Spectroscopy

- **Sample Preparation:** The sample can be prepared as a KBr pellet or analyzed as a thin film.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- **Spectral Analysis:** The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **2,3-O-Isopropylidene-D-ribonolactone**.



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Caption: Experimental workflow for the synthesis and spectroscopic analysis of **2,3-O-Isopropylidene-D-ribonolactone**.

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